molecular formula C15H12ClN5O B5847113 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B5847113
M. Wt: 313.74 g/mol
InChI Key: BUFYTIXEWYZIRW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide moiety and a tetrazole-substituted phenyl ring.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFYTIXEWYZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated using 2-(4-chlorophenyl)acetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxide or amine groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole and chlorophenyl groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Acetamide Core

The target compound’s structure can be compared to derivatives with modifications on the acetamide nitrogen or the aryl groups:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Yield (%) Reference
Target Compound 4-Chlorophenyl, 3-(1H-tetrazol-1-yl)phenyl C₁₅H₁₁ClN₄O Not reported Not reported Hypothetical
N-[3-Methyl-4-(1H-tetrazol-1-yl)phenyl]...* 3-Methyl-tetrazolylphenyl, thioxo-thiazolidinone C₂₄H₂₂N₆O₅S₂ 158–217† 80–89
2-Chloro-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl, 4-chlorophenyl C₁₁H₈Cl₂N₂OS 459–461 Not reported
Compound 8g () 4-Chlorophenyl-oxadiazole, 4-methoxyphenyl-acryloyl C₂₅H₁₉ClN₄O₃S 227–228 62.0

*Example from (compound 24). †Range for tetrazole derivatives in .

Key Observations :

  • Tetrazole vs. Thiazole/Thiazolidinone: The target compound’s tetrazole group (vs. thiazole in or thiazolidinone in ) may confer distinct electronic and steric properties, influencing binding affinity or metabolic stability .
  • Chlorophenyl vs. Methoxy/Acryloyl Groups : The 4-chlorophenyl group (common in and ) enhances lipophilicity, whereas methoxy or acryloyl substituents () may improve solubility or target interaction .
Heterocyclic Ring Modifications

Tetrazole vs. Triazole/Oxadiazole :

  • Triazole Derivatives (e.g., , compound 6m): Feature a 1,2,3-triazole ring linked to naphthyloxy groups. These compounds exhibit strong IR absorption for C=O (1678 cm⁻¹) and C-Cl (785 cm⁻¹), with HRMS-validated molecular weights .
  • Oxadiazole Derivatives (): Compounds like 8g incorporate 1,3,4-oxadiazole, known for electron-withdrawing effects. Their melting points (195–262°C) correlate with structural rigidity .

Biological Activity

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features, including a chlorophenyl group and a tetrazole ring. These characteristics suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and cytotoxic effects.

Chemical Structure

The chemical structure of this compound is depicted below:

Property Details
IUPAC Name 2-(4-chlorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide
Molecular Formula C15H12ClN5O
Molecular Weight 303.74 g/mol
InChI InChI=1S/C15H12ClN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring mimics carboxylate groups, facilitating binding to enzymes or receptors involved in various metabolic pathways. This interaction can modulate the activity of these targets, leading to diverse biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing halogenated phenyl groups exhibit significant antimicrobial properties. The presence of the chlorophenyl moiety in this compound enhances its lipophilicity, allowing it to penetrate cell membranes effectively. Research indicates that this compound shows promising activity against both Gram-positive and Gram-negative bacteria as well as pathogenic yeasts like Candida albicans .

Comparative Antimicrobial Efficacy

A comparative analysis of the antimicrobial efficacy of various chloroacetamides reveals that those with a chlorophenyl substituent exhibit superior activity due to their structural characteristics:

Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria Activity Against C. albicans
This compoundHighModerateModerate
N-(4-fluorophenyl) chloroacetamideModerateLowLow
N-(3-bromophenyl) chloroacetamideLowHighModerate

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Notably, the presence of the tetrazole ring enhances its anticancer potential by facilitating interactions with cellular targets involved in cancer progression.

Cytotoxicity Data

The following table summarizes the cytotoxicity results against different cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25.0
MCF7 (breast cancer)30.5
A549 (lung cancer)28.0

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, a study reported that chloroacetamides with similar structural features exhibited enhanced antimicrobial and anticancer activities compared to their non-halogenated counterparts . Another investigation emphasized the importance of structural modifications in optimizing biological activity, confirming that specific substitutions can significantly impact efficacy.

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